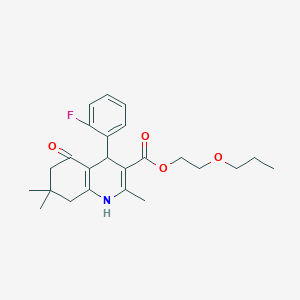![molecular formula C21H31N3O4 B5088116 methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5088116.png)
methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, also known as MPBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPBD is a piperidine-based compound that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This binding results in the activation of intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release. The exact mechanism by which this compound modulates serotonin receptor activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin receptor activity, the regulation of mood and anxiety, and the promotion of neurogenesis. In animal studies, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate in lab experiments is its high affinity for serotonin receptors, which allows for precise modulation of receptor activity. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors or proteins in addition to serotonin receptors.
未来方向
There are several future directions for methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate research, including the development of more selective compounds that target specific serotonin receptor subtypes, the investigation of the potential use of this compound as a scaffold for the development of new drugs, and the exploration of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism by which this compound modulates serotonin receptor activity and to investigate its potential for use as an antidepressant and anxiolytic agent.
合成方法
Methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been synthesized using a variety of methods, including the use of N-methylpiperidine, piperazine, and 4-methoxybenzaldehyde. One such method involves the reaction of N-methylpiperidine with piperazine and 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with methyl 4-chloro-4-oxobutanoate to yield this compound.
科学研究应用
Methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been studied for its potential applications in various fields, including neuroscience and medicinal chemistry. In neuroscience, this compound has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
In medicinal chemistry, this compound has been studied for its potential use as a scaffold for the development of new drugs. The piperidine-based structure of this compound has been found to be a useful scaffold for the development of compounds with a wide range of biological activities, including antiviral, anticancer, and antibacterial activities.
属性
IUPAC Name |
methyl 4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-19-7-5-17(6-8-19)22-12-14-23(15-13-22)18-4-3-11-24(16-18)20(25)9-10-21(26)28-2/h5-8,18H,3-4,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFQCOMFYJEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxybenzyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5088047.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5088052.png)
![N-(1H-indol-4-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5088057.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5088060.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5088066.png)
![(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5088073.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B5088079.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5088093.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5088105.png)
![2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5088112.png)
![1-benzyl-3-(2-methoxyethyl)-8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088118.png)
